Vildagliptin Impurity B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Identity of Vildagliptin Impurity B
Primary Characterization: Amide Impurity (M18.6)
One of the compounds referred to as Vildagliptin (B1682220) Impurity B is an amide derivative, also known as Vildagliptin Amide Impurity or M18.6. mdpi.comresearchgate.net This impurity is formed through the hydrolysis of the cyano group of the Vildagliptin molecule. mdpi.com
The amide impurity is chemically identified by several systematic names that precisely describe its molecular structure. These include:
(S)-1-[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide synzeal.com
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide veeprho.comscbt.comchemicalbook.com
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide veeprho.com
These names all point to the same chemical entity, which features a carboxamide group at the 2-position of the pyrrolidine (B122466) ring, in contrast to the nitrile (cyano) group present in the parent Vildagliptin molecule.
The Chemical Abstracts Service (CAS) has assigned the number 565453-39-6 to this specific amide impurity, providing a unique identifier for this compound in scientific literature and databases. veeprho.comscbt.comchemicalbook.com
Table 1: Nomenclature of Vildagliptin Amide Impurity
| Identifier | Name/Number |
|---|---|
| Chemical Name | (S)-1-[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide synzeal.com |
| IUPAC Designation | N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide veeprho.comscbt.com |
| Alternative Name | 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide veeprho.com |
| CAS Number | 565453-39-6 veeprho.comscbt.com |
Alternative Characterization: Dimer Impurity
A second, structurally different compound has also been identified as Vildagliptin Impurity B, more accurately described as a dimer impurity. nih.gov This impurity is also referred to as Vildagliptin Impurity 2 or Vildagliptin IP Impurity D. synzeal.com
The dimer impurity is a more complex molecule formed from two Vildagliptin-related moieties. Its formal chemical names are:
1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile nih.gov
(2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile
These names describe a structure where the 3-hydroxyadamantan-1-yl group is bonded to two separate acetyl-pyrrolidine-2-carbonitrile units.
The unique CAS number assigned to this dimer impurity is 1036959-23-5 , which allows for its unambiguous identification. nih.govsynzeal.com
Table 2: Nomenclature of Vildagliptin Dimer Impurity
| Identifier | Name/Number |
|---|---|
| Chemical Name | 1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile nih.gov |
| IUPAC Designation | (2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile |
| CAS Number | 1036959-23-5 synzeal.com |
The fundamental structural difference between the amide impurity and the dimer impurity lies in their molecular composition and connectivity.
Amide Impurity: This is a monomeric structure. Its key feature is the conversion of the nitrile (-C≡N) group of Vildagliptin into a primary amide (-CONH2) group through hydrolysis. The core structure remains a single N-substituted glycyl-L-prolinamide.
Dimer Impurity: This is a dimeric structure. It is characterized by the presence of a tertiary amine, where the nitrogen atom of the (3-hydroxyadamant-1-yl)amino group is bonded to two separate acetyl-pyrrolidine-2-carbonitrile chains. patsnap.com In essence, it links two Vildagliptin-like molecules through the adamantyl amino nitrogen.
Mechanisms of Formation and Degradation Pathways of Vildagliptin Impurity B
Degradation Pathways of Vildagliptin (B1682220) Leading to Impurity B
Forced degradation studies are instrumental in elucidating the chemical stability of a drug substance. nih.gov Such studies on Vildagliptin have revealed its susceptibility to degradation under hydrolytic, oxidative, and basic conditions, often leading to the formation of Vildagliptin Impurity B. nih.govoup.com
Hydrolysis Under Stress Conditions (e.g., High Humidity, High Temperature)
Vildagliptin demonstrates significant degradation when subjected to hydrolytic stress, particularly at elevated temperatures. Studies have shown that at 70°C, an almost complete disintegration of Vildagliptin can occur in both acidic and basic aqueous media. nih.gov Thermal degradation studies conducted at 60°C for 240 hours also resulted in the formation of a primary degradation product. oup.com The principal reaction under these conditions is the hydrolysis of the terminal cyano group of the pyrrolidine (B122466) ring in Vildagliptin. This reaction converts the nitrile functional group into a more stable amide functional group, thereby forming this compound. nih.gov The presence of moisture and heat accelerates this hydrolytic conversion, making control of temperature and humidity crucial during the storage and handling of Vildagliptin.
Oxidative Degradation Pathways
Exposure to oxidative conditions is another critical pathway for the degradation of Vildagliptin. nih.gov Forced degradation studies using hydrogen peroxide (H2O2) have confirmed the drug's instability in an oxidative environment. oup.comimpactfactor.org Research indicates that Vildagliptin's stability is lowest under oxidative stress, with significant degradation observed in solutions of 3% H2O2. nih.gov this compound has been identified as a product of this oxidative degradation pathway. nih.govoup.com The mechanism involves the hydrolysis of the cyano group, a reaction that can be initiated or accelerated by the presence of oxidizing agents. nih.gov
Basic Stress-Induced Degradation
Vildagliptin is particularly susceptible to degradation under basic conditions. nih.gov Exposure to alkaline solutions, such as 0.01 M to 1 M sodium hydroxide (B78521) (NaOH), leads to rapid degradation of the parent molecule. nih.govtandfonline.com One of the primary degradants formed under basic hydrolysis is this compound. nih.govoup.com The formation of this impurity is a result of the base-catalyzed hydrolysis of the cyano group. researchgate.net The hydroxide ion acts as a nucleophile, attacking the carbon of the cyano group, which, after protonation, leads to the formation of the carboxamide group characteristic of Impurity B.
Table 1: Summary of Vildagliptin Degradation under Stress Conditions Leading to Impurity B
| Stress Condition | Agent/Parameter | Observation | Reference |
| Thermal/Hydrolytic | 70°C in aqueous media | Almost complete disintegration of Vildagliptin. | nih.gov |
| Oxidative | 0.3% - 3% Hydrogen Peroxide | Significant degradation; lowest stability observed. | nih.govoup.com |
| Basic Hydrolysis | 0.1 M - 1 M Sodium Hydroxide | Significant and rapid degradation of Vildagliptin. | nih.govoup.com |
Proposed Chemical Mechanisms for Degradation
The principal chemical mechanism for the formation of this compound from Vildagliptin is the hydrolysis of the nitrile (cyano) group. nih.govresearchgate.net This reaction can be catalyzed by acid, base, or initiated under oxidative stress.
The general mechanism involves the nucleophilic attack on the carbon atom of the cyano group.
Under basic conditions: A hydroxide ion (OH-) directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to yield a tautomeric imidic acid, which rapidly rearranges to the stable amide. researchgate.net
Under acidic conditions: The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield the amide.
Under oxidative conditions: While the exact mechanism is complex, it is proposed that the oxidative environment facilitates the hydrolysis of the cyano group to the corresponding amide. nih.gov
In all these scenarios, the stable adamantane (B196018) structure remains intact, and the core change is localized to the conversion of the cyano moiety on the pyrrolidine ring into a carboxamide, resulting in the formation of this compound. nih.gov
Process-Related Formation during Vildagliptin Synthesis
Impurities can also be introduced during the synthesis of the active pharmaceutical ingredient. These are known as process-related impurities and can arise from starting materials, intermediates, or side reactions. nih.govresearchgate.net
Disubstitution Product Formation
While specific impurities resulting from "disubstitution" are not extensively detailed in the reviewed scientific literature for Vildagliptin synthesis, other process-related impurities have been identified. The synthesis of Vildagliptin typically involves the coupling of 3-aminoadamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. researchgate.net Side reactions during this crucial step can lead to the formation of impurities. For instance, impurities such as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (designated as Impurity-E in some studies) have been identified in laboratory batches. nih.govresearchgate.net Such impurities arise from variations in reaction conditions and the reactivity of intermediates. Careful control of stoichiometry, temperature, and reaction time is essential to minimize the formation of these and other potential side products.
Formation from Key Intermediates (e.g., L-proline)
This compound, identified as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, can be formed through synthetic pathways involving key intermediates. google.comanalyticachemie.in One such pathway utilizes L-prolinamide as a starting material.
In a disclosed synthesis method, L-prolinamide is reacted with chloroacetyl chloride to yield an intermediate product, (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide. google.com This intermediate is then reacted with 3-amino-1-adamantanol to produce this compound. google.com The initial reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) in the presence of a base like potassium carbonate. google.com
The following table outlines the reactants and intermediates in a synthetic route to this compound.
| Step | Starting Material | Reagent | Intermediate/Product |
| 1 | L-prolinamide | Chloroacetyl chloride, Potassium carbonate | (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide |
| 2 | (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide | 3-amino-1-adamantanol | This compound |
This table illustrates a synthetic pathway for this compound.
Role of Reaction Conditions and Reagents in Impurity B Generation
The generation of this compound is significantly influenced by reaction conditions and the presence of certain reagents, primarily through the degradation of vildagliptin itself. The primary degradation pathway is the hydrolysis of the cyano group of the vildagliptin molecule to an amide group. nih.gov
Reaction Conditions:
pH: this compound is formed under both basic and acidic stress conditions. nih.govmdpi.com Studies have shown that vildagliptin is sensitive to degradation in 0.01 M NaOH at 60°C. nih.gov
Oxidative Stress: The presence of oxidizing agents can lead to the formation of Impurity B. nih.govmdpi.com For instance, significant degradation of vildagliptin has been observed in the presence of 6% H2O2 at room temperature. nih.gov
Temperature and Humidity: Elevated temperatures and high levels of humidity promote the hydrolysis of vildagliptin to Impurity B. mdpi.com Vildagliptin is known to be sensitive to moisture, and hydrolysis is a major degradation pathway. google.com
Reagents:
In the context of synthesizing Impurity B, specific reagents play a direct role. For example, in the synthesis starting from L-prolinamide, potassium carbonate is used as a base to facilitate the reaction with chloroacetyl chloride. google.com During the synthesis of vildagliptin, the presence of water, basic, or acidic reagents can inadvertently lead to the formation of Impurity B as a degradation product.
The following table summarizes the conditions that can lead to the formation of this compound.
| Condition | Description |
| Basic Conditions | Exposure to basic solutions (e.g., 0.01 M NaOH) leads to hydrolysis of the cyano group. nih.govmdpi.com |
| Acidic Conditions | Exposure to acidic solutions (e.g., 1 M HCl) can also cause degradation to the amide impurity. nih.gov |
| Oxidative Conditions | The presence of oxidizing agents like hydrogen peroxide promotes the formation of Impurity B. nih.govmdpi.com |
| High Temperature | Elevated temperatures accelerate the rate of degradation. nih.govmdpi.com |
| High Humidity | Moisture is a key factor in the hydrolytic degradation of vildagliptin to Impurity B. mdpi.comgoogle.com |
This table outlines the key environmental and chemical factors contributing to the generation of this compound.
Advanced Analytical Methodologies for Detection and Quantification of Vildagliptin Impurity B
Chromatographic Techniques
Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components within a mixture. For Vildagliptin (B1682220) Impurity B, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been established as effective analytical tools.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development and validation of HPLC methods are essential for the reliable quantification of impurities in Vildagliptin. researchgate.net These methods are designed to be simple, specific, accurate, and precise, ensuring their suitability for routine quality control in pharmaceutical laboratories. ijpsr.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net A developed HPLC method for Vildagliptin and its related substances, including Impurity B, demonstrated linearity with a correlation coefficient (r²) of 0.998. ijpsr.com The goal is to create a cost-effective and efficient assay for routine analysis. amazonaws.comejcmpr.com
One study involved preparing a stock solution by weighing approximately 7.5 mg of Vildagliptin Impurity B, dissolving it in a diluent, and sonicating to ensure complete dissolution. amazonaws.com The validation process confirms that the analytical method is unaffected by small, deliberate changes in experimental conditions, proving its robustness.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of Vildagliptin and its impurities. Optimization of RP-HPLC methods involves a systematic approach to select the appropriate stationary phase, mobile phase composition, pH, and flow rate to achieve optimal separation.
Several methods have been developed utilizing C8 and C18 columns. ijpsr.comnih.gov The selection of the mobile phase is critical for achieving good resolution between Vildagliptin and its impurities. Common mobile phases consist of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netnih.gov For instance, one method utilized a mobile phase of 0.02M phosphate buffer and acetonitrile at a pH of 4.6 in an 80:20 v/v ratio. Another employed a potassium phosphate buffer (pH 7.0) and acetonitrile (85:15, v/v). doaj.org The optimization process ensures that the peaks are well-shaped and free from interference from the drug substance or other impurities. researchgate.net
Below is a table summarizing various optimized RP-HPLC conditions for the analysis of Vildagliptin impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase (Column) | BDS Hypersil C8 (250 x 4.6 mm, 5µ) ijpsr.com | Altima C18 (150 mm x 4.6mm; 5 μm) | Zorbax Eclipse Plus RP-C8 (150 mm × 4.6 mm, 5 μm) doaj.org |
| Mobile Phase A | Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer (pH 4) ijpsr.com | Dilute orthophosphoric acid solution (pH 2.6) | Potassium phosphate buffer (pH 7.0) doaj.org |
| Mobile Phase B | Methanol and buffer (95:5) ijpsr.com | Acetonitrile | Acetonitrile doaj.org |
| Ratio | Gradient ijpsr.com | 72:28 v/v | 85:15 v/v doaj.org |
| Flow Rate | 0.8 mL/min ijpsr.com | 1.0 mL/min | Not Specified doaj.org |
| Column Temperature | 35°C ijpsr.com | Not Specified | Not Specified doaj.org |
This table is interactive. Click on the headers to sort the data.
For complex mixtures containing multiple impurities with different polarities, gradient elution is often superior to isocratic elution. A gradient elution strategy involves changing the composition of the mobile phase during the chromatographic run, which can shorten analysis time and improve peak resolution.
A method for quantifying impurities of Metformin HCl and Vildagliptin utilized a gradient approach with a mobile phase consisting of a buffer (Mobile Phase A) and a mixture of methanol and buffer (Mobile Phase B). ijpsr.com This allows for the effective separation of all known impurities from the principal analytes. ijpsr.com Another approach used a two-step gradient program to separate and identify degradation products of Vildagliptin. nih.gov The gradient ran from 0% to 30% of the organic phase in 13 minutes, and then from 30% to 65% up to 20 minutes, enabling the resolution of various degradants, including one identified as Impurity B. nih.gov
Ultraviolet (UV) detection is a common and reliable method for the quantification of Vildagliptin and its impurities, as these compounds contain a chromophore that absorbs UV light. thermofisher.com The selection of an appropriate detection wavelength is critical for achieving good sensitivity and specificity.
For the analysis of Vildagliptin and its related substances, detection is frequently performed at wavelengths between 207 nm and 220 nm. ijpsr.comnih.govdoaj.org One method set the detection wavelength at 210 nm, which provided an optimal response for both the active ingredient and its impurities. ijpsr.com Another study used a wavelength of 220 nm. nih.gov In a separate analysis, a UV detector was set to 207 nm. doaj.org The specificity of the HPLC-UV method is confirmed by demonstrating that there is no interference from diluents or placebo components at the retention time of the analyte and its impurities. ijpsr.com
| Method Reference | Detection Wavelength (nm) |
| Method for Vildagliptin and Impurities ijpsr.com | 210 |
| Method for Vildagliptin and its impurity AAD nih.gov | 220 |
| Method for Vildagliptin Analysis doaj.org | 207 |
| Method for Vildagliptin Assay | 210 |
| Method for Vildagliptin and Metformin researchgate.net | 210 |
This table is interactive. Click on the headers to sort the data.
Ultra-Performance Liquid Chromatography (UPLC) and its Hyphenated Techniques
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC for impurity analysis. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher separation efficiency, increased resolution, and shorter analysis times. nih.govresearchgate.net This makes UPLC a more sensitive and selective technique for controlling impurities in drug substances like Vildagliptin. nih.govresearchgate.net
The enhanced resolving power of UPLC is particularly beneficial for separating closely eluting impurities and for detecting trace-level degradants. researchgate.net When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for both quantification and structural identification of impurities. nih.govresearchgate.net Studies have shown that UPLC-based methods for Vildagliptin impurities are precise, accurate, and robust, making them highly effective for quality control in the pharmaceutical industry. nih.gov
Pairing UHPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides enhanced analytical capabilities. researchgate.netthermofisher.com A DAD acquires the entire UV-visible spectrum for each point in the chromatogram, offering several advantages over a standard single-wavelength UV detector.
The use of a UHPLC-DAD-MS system has been instrumental in identifying degradation products of Vildagliptin, including Impurity B, which was detected under basic, acidic, and oxidative stress conditions. nih.govresearchgate.net The DAD allows for the assessment of peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. researchgate.net Furthermore, the spectral data can aid in the tentative identification of unknown impurities by comparing their UV spectra with those of known reference standards. The ability to monitor multiple wavelengths simultaneously allows for the optimization of detection for different compounds within the same run. thermofisher.com
UPLC-Electrospray Ionization (ESI)/Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry (MS/MS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry (MS/MS) stands as a powerful and sensitive technique for the analysis of Vildagliptin and its impurities. semanticscholar.orgnih.govresearchgate.net This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), primarily by enhancing separation efficiency, increasing resolution, and shortening analysis times. nih.govresearchgate.net
The UPLC system effectively separates this compound from the active pharmaceutical ingredient (API) and other related substances. Following separation, the analyte is introduced into the mass spectrometer via an ESI source, which is a soft ionization technique suitable for polar molecules like this compound. The Q-TOF mass analyzer then provides high-resolution, accurate mass data, which is crucial for confident identification and structural elucidation. Research has demonstrated that UPLC-MS/MS methods for Vildagliptin and its impurities are precise, accurate, and robust, making them highly effective for quality control in the pharmaceutical industry. semanticscholar.orgnih.gov Validation of these methods has shown excellent linearity, with correlation coefficients (R²) typically between 0.997 and 0.998. nih.govresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Technique Advantage | Enhanced separation efficiency, shorter analysis time, and increased resolution compared to HPLC. | nih.govresearchgate.net |
| Linearity (R²) | Proven to be linear with R² values ranging from 0.997 to 0.998. | nih.govresearchgate.net |
| Method Suitability | Demonstrated to be precise, accurate, and robust for quantifying Vildagliptin and its impurities. | semanticscholar.org |
Gas Chromatography (GC) Considerations for Volatile Impurities (if applicable to precursors/byproducts)
Gas Chromatography (GC) is a powerful analytical technique primarily used for compounds that are volatile and thermally stable. Vildagliptin and its related impurities, including this compound, are generally complex, polar, and non-volatile molecules. Direct analysis of these compounds by GC is therefore not feasible.
However, a GC-Mass Spectrometry (GC-MS) method has been developed for the determination of the Vildagliptin API, which requires an essential derivatization step to increase its volatility. nih.gov In this process, Vildagliptin is treated with a derivatizing agent (such as MSTFA/NH₄I/β-mercaptoethanol) to produce a more volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis. nih.gov While this approach could theoretically be adapted for this compound, it is an indirect and more complex method compared to liquid chromatography techniques. The primary role for GC in the context of this compound analysis would be limited to the screening of volatile precursors, reagents, or byproducts that might be used or formed during the synthesis of the API.
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) in Impurity Profiling
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable tool for impurity profiling in pharmaceuticals. An HPTLC method has been successfully developed and validated for the simultaneous determination of Vildagliptin and another drug, Remogliflozin Etabonate, in bulk and tablet formulations. researchgate.net
In this method, a specific mobile phase is used to achieve separation on an HPTLC plate, and the components are identified by their retention factor (Rf) values. For Vildagliptin, a distinct Rf value of 0.75 was reported. researchgate.net The technique is validated for linearity, precision, and accuracy, demonstrating its reliability. researchgate.net While not as powerful as UPLC-MS for structural elucidation, HPTLC offers advantages in its simplicity, low cost, and high throughput, allowing for the simultaneous analysis of multiple samples. This makes it a suitable method for routine quality control, screening for the presence of impurities like this compound, and monitoring the stability of drug products.
| Parameter | Vildagliptin | Reference |
|---|---|---|
| Rf Value | 0.75 | researchgate.net |
| Correlation Coefficient (R²) | 0.995 | researchgate.net |
| Limit of Detection (µg/band) | 0.109 | researchgate.net |
| Limit of Quantitation (µg/band) | 0.052 | researchgate.net |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. SFC has proven particularly useful for the isolation and purification of impurities that are difficult to separate using conventional HPLC. nih.govnih.gov
In the context of Vildagliptin, SFC was successfully employed to isolate a novel impurity from a tablet formulation, demonstrating its effectiveness in handling challenging separation tasks. nih.gov This technique is also considered a "greener" alternative to HPLC, as it significantly reduces the consumption of organic solvents, which are often toxic and expensive. nih.gov A typical SFC method for isolating a Vildagliptin impurity involved a specialized column (e.g., Torus-2-PIC) with CO₂ as mobile phase A and a mixture of acetonitrile and methanol as mobile phase B. nih.gov This application underscores the utility of SFC for isolating sufficient quantities of an impurity like this compound for subsequent structural characterization. nih.govresearchgate.net
Mass Spectrometry (MS) for Identification and Characterization
Mass spectrometry is an indispensable tool for the structural identification and characterization of pharmaceutical impurities. It provides critical information about the molecular weight and fragmentation pattern of a compound, enabling its unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MSn
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is the cornerstone of modern impurity analysis. The LC system separates the impurity of interest from the API and other components, after which the MS detector provides mass information. The use of tandem mass spectrometry (MSn or MS/MS) is particularly powerful for structural elucidation. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the impurity is selected and fragmented to produce a series of product ions. This fragmentation pattern serves as a unique fingerprint for the molecule. nih.gov
Studies on Vildagliptin have utilized LC-ESI-MSn to propose the structures of unknown impurities. researchgate.net A triple quadrupole mass spectrometer is often used for these analyses, with specific instrumental parameters optimized for sensitivity and accuracy. nih.gov
| LC-MS Parameter | Setting/Value | Reference |
|---|---|---|
| Mass Spectrometer | Waters Xevo TQ-XS Triple Quadrupole | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Capillary Voltage | 3000 V | nih.gov |
| Cone Voltage | 20 V | nih.gov |
| Source Temperature | 150°C | nih.gov |
| Desolvation Temperature | 500°C | nih.gov |
| Column | X-Bridge, C18 (4.6 × 250 mm), 5 µm | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision is a key advantage as it allows for the determination of the elemental composition of an impurity. nih.gov By comparing the experimentally measured accurate mass with theoretical masses of possible chemical formulas, the molecular formula of an unknown impurity can be determined with a high degree of confidence.
For Vildagliptin impurity analysis, instruments such as the Waters Synapt G2-Si High Definition Mass Spectrometry (HDMS) system have been used. nih.gov LC-HRMS analysis is crucial in the initial stages of characterizing a new or unknown impurity, providing the foundational data needed for complete structural elucidation, often in combination with other spectroscopic techniques like NMR. nih.govresearchgate.net
Fragmentation Mechanisms and Spectral Interpretation for Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of impurities. In the analysis of Vildagliptin and its degradation products, electrospray ionization (ESI) in positive mode is commonly employed. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable insights into the molecule's structure.
For this compound, which is formed under basic, oxidative, and acidic conditions, the primary mass spectrometric data reveals its molecular weight. nih.gov The structure of this compound, also known as Vildagliptin Amide Impurity or (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is confirmed through detailed analysis of its fragmentation pathway. researchgate.netresearchgate.netsynzeal.com
The interpretation of the mass spectrum involves identifying the protonated molecular ion [M+H]⁺ and its subsequent daughter ions. While the specific fragmentation pathway for Impurity B is not extensively detailed in the provided literature, the general approach involves the cleavage of labile bonds, such as the amide linkages. For instance, in the analysis of similar Vildagliptin impurities, fragmentation often occurs at the bond between the adamantane (B196018) moiety and the glycine (B1666218) linker, or at the amide bond of the proline ring. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of these fragments, a definitive structure of the impurity can be proposed and confirmed. nih.govresearchgate.net
Table 1: Mass Spectrometry Data for Vildagliptin Degradation Product (Compound B)
| Compound | Retention Time (t R ) | UV/VIS (λ max , nm) | MS (m/z) | MS/MS (m/z) |
|---|
Data sourced from a study on Vildagliptin degradation, where Compound B corresponds to this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous confirmation of an impurity's chemical structure by mapping the carbon-hydrogen framework.
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR techniques are fundamental for structural elucidation.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are analyzed. For an impurity like this compound, ¹H NMR would confirm the presence of the adamantane cage protons, the methylene (B1212753) protons of the glycine linker, and the protons of the proline ring.
¹³C NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aliphatic, aromatic, carbonyl).
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which can sometimes be ambiguous in a standard ¹³C NMR spectrum. nih.govresearchgate.net
While specific spectral data for this compound is not publicly available, the characterization of other Vildagliptin impurities demonstrates the utility of these techniques. nih.govresearchgate.net For instance, the presence of a carbonyl carbon signal around 170 ppm in the ¹³C NMR spectrum would be indicative of the amide group in Impurity B.
Two-Dimensional NMR (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out the spin systems within a molecule, for example, the interconnected protons within the proline ring of this compound. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of proton signals to their corresponding carbon signals. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC would be used to confirm the connectivity between the adamantane moiety, the glycine linker, and the proline amide ring through the carbonyl groups. nih.govresearchgate.net
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and confirmed structure of this compound can be established.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjunction with Chromatographic Methods
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of impurities when used alongside chromatographic separation techniques.
Infrared (IR) Spectroscopy: FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group on the adamantane ring, the N-H and C=O stretching of the amide groups, and the C-H stretching of the aliphatic parts of the molecule. nih.govresearchgate.net The IR spectrum of Vildagliptin itself shows characteristic bands at 3294 cm⁻¹ (N-H stretch), and around 2900 cm⁻¹ for C-H stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrophotometer, often used as a detector in HPLC (High-Performance Liquid Chromatography), provides information about electronic transitions within the molecule. Molecules containing chromophores (light-absorbing groups) will absorb light at specific wavelengths. Vildagliptin and its impurities are typically detected at a wavelength of around 210 nm. nih.gov The UV spectrum of this compound shows a maximum absorbance (λmax) at approximately 214 nm. nih.gov While not highly specific for detailed structural elucidation on its own, it is essential for detection and quantification in chromatographic analyses.
Table 2: Spectroscopic Data for this compound (Compound B)
| Analytical Technique | Observed Feature | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | λ max at 214 nm | Indicates the presence of chromophores, likely amide bonds. |
| Infrared Spectroscopy | Characteristic bands for -OH, N-H, and C=O stretching | Confirms the presence of hydroxyl and amide functional groups. |
Data for UV-Vis is from a specific study on degradation products. nih.gov IR interpretation is based on the known structure of the impurity.
Chemometric Approaches for Data Analysis in Impurity Studies
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. It is particularly useful in complex datasets, such as those generated during stability studies of pharmaceuticals.
Principal Component Analysis (PCA) for Stability Assessment
Principal Component Analysis (PCA) is a powerful chemometric tool used to reduce the dimensionality of large datasets while retaining most of the original information. In the context of pharmaceutical stability, PCA can be applied to spectroscopic data (such as mid-IR or NIR) collected over time or under different stress conditions to identify changes in the drug substance or product. researchgate.net
In studies on Vildagliptin, PCA has been used to analyze mid-IR and NIR spectra of the drug when mixed with various excipients and subjected to high temperature and humidity. researchgate.net The analysis creates a scores plot, where each point represents a sample, and a loadings plot, which indicates the variables (wavenumbers in the case of IR spectra) responsible for the separation of samples in the scores plot. By observing how the scores of stressed samples cluster or deviate from the initial, unstressed samples, the stability of Vildagliptin can be assessed. researchgate.net The loadings plot can then pinpoint the specific spectral regions, and thus the functional groups (e.g., -NH- and C=O groups), that are most affected by degradation or interaction with excipients. researchgate.netsemanticscholar.org This approach allows for a rapid and comprehensive assessment of stability and can help in identifying the conditions that lead to the formation of impurities like this compound.
Isolation and Structural Elucidation Strategies for Vildagliptin Impurity B
Preparative Chromatography for Impurity Isolation
The isolation of Vildagliptin (B1682220) Impurity B in sufficient quantity and high purity for structural analysis is primarily achieved through preparative chromatography. This process often involves a multi-step strategy to separate the impurity from the bulk API and other related substances.
Initially, an enrichment of the impurity is performed. This can be achieved by subjecting Vildagliptin to stress conditions, such as thermal degradation, which selectively increases the concentration of certain impurities. nih.gov The enriched sample then undergoes a preliminary purification step, often using flash chromatography. This technique allows for a rough separation and removes a significant portion of the main compound and other impurities. nih.gov
For final purification, more sophisticated and higher-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are employed. nih.govresearchgate.net SFC, in particular, has been utilized effectively for purifying challenging compounds. nih.gov The selection of the stationary phase, mobile phase composition, and gradient is optimized to achieve maximum resolution between the target impurity and closely eluting compounds. Fractions are collected based on detector response (e.g., UV absorbance), and those containing the pure impurity are pooled and concentrated. nih.gov This meticulous process can yield the impurity at a purity level suitable for detailed spectroscopic characterization. nih.gov
| Parameter | Method 1: Flash Chromatography (Pre-purification) | Method 2: Supercritical Fluid Chromatography (SFC) (Final Purification) |
| Stationary Phase / Column | Chromatorex Diol 10/30μ resin | Torus-2-PIC (100 × 19) mm, 5 µm |
| Mobile Phase | Gradient of organic solvents | Isocratic: 90% CO₂ (Phase A) and 10% Acetonitrile (B52724)/Methanol (B129727) (70:30 v/v) (Phase B) |
| Flow Rate | Not specified | 60 mL/min |
| Detection | UV dual wavelength | UV at 210 nm and 375 nm |
| Outcome | Enriched impurity fraction (e.g., 20-30% purity) | Isolated impurity (>94% purity) |
| Data derived from a study on a novel vildagliptin impurity. nih.gov |
Integrated Spectroscopic Data Analysis for De Novo Structure Determination
Once Vildagliptin Impurity B is isolated, its molecular structure is determined de novo using an integrated suite of spectroscopic techniques. This approach combines data from multiple analytical methods to piece together the complete chemical structure.
High-Resolution Mass Spectrometry (HRMS) is the first step, providing the accurate mass of the impurity. This allows for the determination of its elemental composition and molecular formula (C18H29N3O3 for this compound). alentris.org Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, offering crucial clues about its substructures and connectivity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation.
1D NMR (¹H and ¹³C): Proton NMR (¹H) provides information on the number of different types of protons and their neighboring environments, while Carbon-13 NMR (¹³C) reveals the number and types of carbon atoms in the molecule.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. researchgate.net
Collectively, these NMR experiments allow chemists to map out the entire carbon-hydrogen framework and the connectivity of different molecular fragments. researchgate.net Infrared (IR) spectroscopy complements this data by identifying key functional groups, such as hydroxyl (-OH), amide (C=O), and amine (N-H) groups, based on their characteristic vibrational frequencies. researchgate.net By integrating the data from MS, NMR, and IR, a definitive structure for the impurity can be proposed. researchgate.net
| Spectroscopic Technique | Information Provided | Application to this compound |
| HRMS | Accurate mass and elemental composition. | Confirms the molecular formula as C18H29N3O3. alentris.org |
| MS/MS | Fragmentation patterns and structural motifs. | Reveals loss of water, and fragments corresponding to the adamantane (B196018) and prolinamide moieties. nih.gov |
| ¹H NMR | Chemical environment of protons. | Shows signals for the adamantane cage, pyrrolidine (B122466) ring, and methylene (B1212753) bridge protons. |
| ¹³C NMR | Types of carbon atoms (aliphatic, carbonyl). | Identifies carbons of the amide carbonyls, adamantane structure, and pyrrolidine ring. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Establishes the link between the glycyl unit and both the adamantanol and prolinamide parts. researchgate.net |
| IR Spectroscopy | Presence of functional groups. | Confirms the presence of -OH, N-H, and C=O (amide) functional groups. researchgate.net |
Confirmation through Chemical Synthesis of Proposed Structures
The final and most conclusive step in structural elucidation is the confirmation of the proposed structure through independent chemical synthesis. asianpubs.org This process involves creating the impurity in the laboratory via a defined chemical route. If the synthetic compound's properties perfectly match those of the isolated impurity, the proposed structure is unequivocally confirmed.
The synthesis of this compound, or Vildagliptin Amide Impurity, can be achieved through several routes. One common approach starts with L-prolinamide. google.com The synthesis typically proceeds as follows:
Acylation: L-prolinamide is reacted with chloroacetyl chloride in the presence of a base to form the intermediate, (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide. google.com
Nucleophilic Substitution: This intermediate is then reacted with 3-amino-1-adamantanol. The amino group of the adamantanol derivative displaces the chloride ion to form the final this compound molecule. google.com
The resulting synthetic product is purified and then subjected to the same analytical tests as the isolated impurity (e.g., HPLC, MS, and NMR). An exact match in retention time, mass spectra, and NMR spectra between the synthesized material and the isolated impurity provides definitive proof of the structure. asianpubs.org This synthesized material can then serve as a qualified reference standard for analytical methods used in routine quality control. asianpubs.org
| Step | Starting Materials | Key Reagents | Product |
| 1 | L-prolinamide, Chloroacetyl chloride | Organic solvent, Base | (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide |
| 2 | (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide, 3-amino-1-adamantanol | Base (e.g., Potassium carbonate), Catalyst (e.g., Potassium iodide) | (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxamide (this compound) |
| Based on synthetic methods for vildagliptin amide impurities. google.com |
Pharmaceutical Stability Studies and Degradation Kinetics of Vildagliptin and Impurity B Formation
Forced Degradation Studies Design and Execution
Forced degradation studies for Vildagliptin (B1682220) are designed to intentionally degrade the molecule to predict its stability profile and identify the likely degradation products that could form during storage and handling. These studies typically involve subjecting Vildagliptin to a variety of stress conditions as stipulated by regulatory guidelines.
Vildagliptin Impurity B, chemically identified as 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, is formed through the hydrolysis of the cyano group of the parent Vildagliptin molecule into an amide. nih.govnih.gov Research has consistently shown its formation under hydrolytic and oxidative stress. nih.govmdpi.com
Vildagliptin demonstrates susceptibility to degradation under acidic conditions, with the formation of Impurity B being observed. The rate and extent of degradation are dependent on the temperature, concentration of the acid, and duration of exposure. One study found that at 70°C in 1M hydrochloric acid (HCl), Vildagliptin degradation reached almost 85% after 210 minutes. nih.gov Another study conducted at room temperature (23°C) with 1M HCl showed a degradation of 59.28% after 240 minutes. nih.gov In this comprehensive study, Impurity B was detected for the first time under acidic stress conditions. nih.gov A separate investigation reported a total degradation of 13.27% under its specific acidic stress protocol. researchgate.net However, some studies have found Vildagliptin to be relatively stable in 1M HCl at 60°C, with degradation below 5% after 2 hours, and another study showing no significant degradation at room temperature over 24 hours. nih.govmdpi.com This variability highlights the critical influence of specific experimental conditions on degradation outcomes.
Table 1: Vildagliptin Degradation and Impurity B Formation under Acidic Hydrolysis
| Condition | Temperature | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|---|
| 1M HCl | 70°C | 210 minutes | ~85% | Detected | nih.gov |
| 1M HCl | 23°C | 240 minutes | 59.28% | Detected | nih.gov |
| Not Specified | Not Specified | Not Specified | 13.27% | Not Specified | researchgate.net |
| 1.0M HCl | Room Temp. | 24 hours | Not Significant | Not Detected | mdpi.com |
Vildagliptin is highly labile under basic conditions, readily undergoing hydrolysis to form Impurity B. mdpi.com Studies have consistently reported significant degradation in the presence of a base like sodium hydroxide (B78521) (NaOH). At elevated temperatures (70°C) in 1M NaOH, Vildagliptin was almost completely degraded within 60 minutes. nih.gov Even at room temperature (23°C), exposure to 1M NaOH resulted in 84.33% degradation after 240 minutes. nih.gov Another study using 0.1M NaOH at room temperature for 2 hours also observed a significant decrease in the parent drug, with the formation of a major degradation product identified as Impurity B. mdpi.com A different set of experiments reported a total degradation of 14.76% under their alkaline stress conditions. researchgate.net The formation of Impurity B under basic stress is a well-documented degradation pathway for Vildagliptin. nih.govmdpi.com
Table 2: Vildagliptin Degradation and Impurity B Formation under Basic Hydrolysis
| Condition | Temperature | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|---|
| 1M NaOH | 70°C | 60 minutes | Almost Complete | Detected | nih.gov |
| 1M NaOH | 23°C | 240 minutes | 84.33% | Detected | nih.gov |
| 0.1M NaOH | Room Temp. | 2 hours | Significant | Detected | mdpi.com |
| Not Specified | Not Specified | Not Specified | 14.76% | Not Specified | researchgate.net |
Oxidative conditions, typically induced by hydrogen peroxide (H₂O₂), lead to the degradation of Vildagliptin and the formation of Impurity B. nih.govmdpi.com Vildagliptin shows its lowest stability under oxidative stress. nih.gov In a study using 3% H₂O₂ at 70°C, the drug was almost completely degraded after 60 minutes. nih.gov At room temperature, exposure to 3% H₂O₂ led to 87.04% degradation in just 180 minutes. nih.gov Another study reported 23.76% degradation under oxidative stress. researchgate.net The formation of Impurity B has been confirmed in samples of Vildagliptin stressed with H₂O₂, indicating that the cyano group is susceptible to oxidation and subsequent hydrolysis to the amide. nih.gov
Table 3: Vildagliptin Degradation and Impurity B Formation under Oxidative Stress
| Condition | Temperature | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|---|
| 3% H₂O₂ | 70°C | 60 minutes | Almost Complete | Detected | nih.gov |
| 3% H₂O₂ | 23°C | 180 minutes | 87.04% | Detected | nih.gov |
| 0.3% H₂O₂ | Room Temp. | 2 hours | Significant | Detected | mdpi.com |
| Not Specified | Not Specified | Not Specified | 23.76% | Not Specified | researchgate.net |
Exposure to high temperatures can induce the degradation of Vildagliptin. The hydrolysis of Vildagliptin to Impurity B is reported to occur at a very high rate under conditions of high temperature and high humidity. mdpi.com One study subjected a Vildagliptin solution to 60°C for 240 hours, which resulted in a decrease in the parent drug peak and the appearance of two additional degradation peaks. mdpi.com Another study performed thermal degradation at 70°C for 3 hours as part of its forced degradation protocol. nih.gov While the formation of Impurity B is suggested under thermal and humid conditions, detailed quantitative data on its formation under dry heat is less prevalent in the literature.
Table 4: Vildagliptin Degradation and Impurity B Formation under Thermal Stress
| Condition | Temperature | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|---|
| Solution | 60°C | 240 hours | Observed Decrease | Degradation products detected | mdpi.com |
| High Temp & High Humidity | Not Specified | Not Specified | High Rate of Hydrolysis | Impurity B formed | mdpi.com |
| Sample Solution | 70°C | 3 hours | Not Specified | Not Specified | nih.gov |
Vildagliptin appears to be relatively stable when exposed to light. Forced degradation studies involving exposure to UV light have shown minimal degradation. One study reported only 1.98% degradation after photolytic stress. researchgate.net Another investigation that exposed Vildagliptin solutions to near UV-A (352 nm) and UV-C (254 nm) radiation for 24 hours found no significant reduction in the peak area of the parent drug and no additional degradation peaks were detected. mdpi.com These findings suggest that Impurity B is not a significant degradant under photolytic stress conditions.
Table 5: Vildagliptin Degradation and Impurity B Formation under Photolytic Stress
| Condition | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|
| Sunlight Exposure | 24 hours | Not Specified | Not Specified | researchgate.net |
| UV-A (352 nm) & UV-C (254 nm) | 24 hours | Not Significant | Not Detected | mdpi.com |
| Not Specified | Not Specified | 1.98% | Not Specified | researchgate.net |
Aqueous degradation studies, particularly under neutral pH conditions, are essential to understand the stability of a drug in aqueous formulations or during wet granulation processes. While specific studies on neutral hydrolysis are less common than acidic or basic hydrolysis, the inherent lability of the cyano group to hydrolysis suggests a potential for the formation of Impurity B in water over time, especially when influenced by factors like temperature. One study included aqueous degradation as a stress condition in its design but did not provide specific results for Impurity B formation in the abstract. The hydrolysis of Vildagliptin to Impurity B has been noted to occur at a high rate under conditions of high humidity, indicating that water is a key reactant in its formation. mdpi.com
Table 6: Vildagliptin Degradation and Impurity B Formation under Aqueous Conditions
| Condition | Temperature | Duration | Vildagliptin Degradation (%) | Impurity B Formation | Source |
|---|---|---|---|---|---|
| Aqueous Solution | Not Specified | Not Specified | Not Specified | Study Conducted | |
| High Humidity | High | Not Specified | High Rate of Hydrolysis | Impurity B formed | mdpi.com |
Kinetic Studies of Impurity B Formation and Vildagliptin Degradation
The degradation of vildagliptin, which can lead to the formation of various impurities including Impurity B, has been investigated under different stress conditions to understand its chemical stability. nih.gov These studies are crucial for defining storage conditions and shelf-life for the drug product.
Kinetic studies have demonstrated that the degradation of vildagliptin follows pseudo-first-order kinetics in various aqueous media. nih.gov This kinetic model was confirmed by observing a strong correlation when plotting the logarithm of the remaining vildagliptin concentration against time. nih.gov The degradation has been observed at room temperature in acidic, basic, and oxidative environments, indicating the susceptibility of the molecule to hydrolysis and oxidation. nih.govnih.gov At elevated temperatures, such as 70°C, an almost complete disintegration of vildagliptin occurs in these media. nih.govnih.gov Impurity B, an amide derivative, is known to form under such basic and oxidative stress conditions. semanticscholar.org The rate of hydrolysis to form Impurity B is significantly accelerated by high humidity and high temperature. semanticscholar.org
The rate of degradation of vildagliptin has been quantified by determining specific kinetic parameters. At a controlled room temperature of 23°C, the pseudo-first-order rate constants (k) for vildagliptin degradation were calculated for different stress conditions. The degradation was found to be fastest under oxidative conditions, followed by basic and then acidic conditions. nih.govnih.govresearchgate.net
The calculated rate constants highlight the relative instability of vildagliptin in these environments, providing critical data for formulation development to prevent the formation of Impurity B and other degradation products. nih.govresearchgate.net
| Condition | Rate Constant (k) in s⁻¹ |
|---|---|
| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴ |
| Basic (1M NaOH) | 3.11 × 10⁻⁴ |
| Acidic (1M HCl) | 1.73 × 10⁻⁴ |
Compatibility Studies with Pharmaceutical Excipients and their Impact on Impurity B Formation
The interaction between an active pharmaceutical ingredient (API) and excipients is a critical factor that can influence the stability and impurity profile of the final dosage form. Vildagliptin, due to its chemical structure, is susceptible to interactions with certain common pharmaceutical excipients. google.com
Compatibility studies have been performed to assess the impact of common excipients on the stability of vildagliptin, particularly under accelerated conditions of high temperature (60°C) and high relative humidity (70% RH). nih.gov
Lactose (B1674315) and Mannitol (B672): Interactions have been observed between vildagliptin and both lactose and mannitol under stress conditions. nih.gov
Magnesium Stearate (B1226849): This widely used lubricant has also shown a visible impact on the stability of vildagliptin. nih.gov Magnesium stearate can introduce alkalinity or contain reactive impurities that may promote drug degradation. neu.edu.tr
Polyvinylpyrrolidone (PVP): In the presence of PVP, changes related to the amine group of the vildagliptin molecule have been detected, especially under heat and humidity, suggesting a chemical interaction. mdpi.com
These studies indicate that direct contact between vildagliptin and these excipients can compromise the drug's stability, primarily affecting the secondary amine and carbonyl functional groups of the molecule. nih.gov
The formation of impurities, including Impurity B, in the presence of excipients is driven by specific chemical reactions. The secondary amine group in vildagliptin's structure makes it particularly vulnerable to certain degradation pathways. google.com
Lactose: As a reducing sugar, lactose can react with the secondary amine of vildagliptin via the Maillard reaction. nih.gov This reaction between the sugar's aldehyde group and the amine can lead to the formation of a Schiff base and subsequent Amadori rearrangement products, contributing to the degradation of the API and the formation of impurities.
Polyvinylpyrrolidone (PVP): The degradation of vildagliptin in the presence of PVP may be initiated by reactive impurities, such as peroxides, that can be present in commercial grades of this excipient. nih.gov These impurities can facilitate oxidative degradation of the API. nih.gov Furthermore, direct interaction affecting the amine group of vildagliptin has been observed. mdpi.com
Magnesium Stearate: The destabilizing effect of magnesium stearate can be attributed to its inherent alkalinity or catalytic effects, which can promote hydrolytic degradation pathways leading to impurities. neu.edu.tr
These interactions underscore the importance of careful excipient selection and formulation strategies to prevent the degradation of vildagliptin and the formation of this compound.
Impurity Profiling and Control Strategies for Vildagliptin Pharmaceutical Formulations
Development of Stability-Indicating Analytical Methods for Impurity B
The development of a stability-indicating analytical method is paramount for accurately quantifying Vildagliptin (B1682220) Impurity B. Such a method must be able to resolve Impurity B from the parent Vildagliptin compound and other potential degradation products that can emerge under various stress conditions. nih.gov
Forced degradation studies are the cornerstone of developing these methods. nih.gov In these studies, Vildagliptin is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally induce degradation. nih.govresearchgate.net Research has shown that Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several impurities, including Impurity B. mdpi.comnih.govresearchgate.net For instance, Impurity B has been reported to form under oxidative and basic stress conditions. mdpi.com
The primary analytical technique employed for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). core.ac.ukijrpr.com The development process involves a systematic optimization of chromatographic parameters to achieve the desired separation.
Key Chromatographic Parameters:
Column: C18 and Cyano columns are commonly used for separation. nih.govresearchgate.netijrpr.com
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) bicarbonate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govcore.ac.ukijpsr.com The pH of the buffer is a critical parameter that is adjusted to optimize the resolution between Vildagliptin and its impurities. core.ac.uk
Detection: A Photo Diode Array (PDA) or UV detector is commonly used, with detection wavelengths typically set around 207 nm, 210 nm, or 220 nm to monitor the analytes. nih.govresearchgate.netijpsr.comnih.gov
Flow Rate: The flow rate is generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. nih.govresearchgate.net
The resulting method must be validated according to International Conference on Harmonisation (ICH) guidelines to confirm its suitability for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness. nih.govijrpr.com
Quantitative Determination of Impurity B in Raw Materials and Finished Products
Once a stability-indicating method is developed, it is applied for the quantitative determination of Impurity B in Vildagliptin raw materials and finished pharmaceutical products. nih.gov The validation of this method ensures that the results are accurate and reliable. Key validation parameters are established to define the performance of the method.
Linearity: The method must demonstrate a linear relationship between the concentration of Impurity B and the detector response over a specified range. A correlation coefficient (r²) of greater than 0.999 is typically considered acceptable. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of Impurity B that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov These values are crucial for ensuring the method's sensitivity is sufficient to control the impurity at the required low levels.
Accuracy: Accuracy is determined by spiking a placebo or sample matrix with a known amount of Impurity B and measuring the recovery. Recovery values typically between 90% and 110% are considered acceptable. ijpsr.comnih.gov
Precision: This parameter assesses the closeness of agreement among a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be within acceptable limits.
The table below presents typical validation data for an HPLC method used for the quantification of Vildagliptin and its impurities.
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity Range (Vildagliptin) | 5-17.5 µg/ml | core.ac.uk |
| Correlation Coefficient (r²) | > 0.998 | ijpsr.com |
| LOD (Vildagliptin) | 0.0182 µg/ml | core.ac.uk |
| LOQ (Vildagliptin) | 0.0553 µg/ml | core.ac.uk |
| Accuracy (% Recovery) | 90.5% - 99.6% | ijpsr.com |
Purification Processes to Minimize Impurity B Content
If in-process controls indicate the presence of Impurity B at unacceptable levels in the crude Vildagliptin product, specific purification processes are employed to reduce its content to within the specified limits. The primary methods used for the purification of Vildagliptin API are chromatography and recrystallization. google.comgoogle.com
One patented method describes a purification process involving silica (B1680970) gel treatment. google.com The crude Vildagliptin product is dissolved in a suitable solvent, and silica gel is added. The mixture is stirred, and the silica gel, which adsorbs impurities, is then filtered off. google.com Another purification technique involves extraction with solvents like ethyl acetate (B1210297) and methylene (B1212753) chloride. google.com
Recrystallization is a common final step to achieve high purity. google.com The product obtained after silica gel treatment or extraction is dissolved in a suitable solvent (such as ethyl acetate) at an elevated temperature and then cooled to allow the pure Vildagliptin to crystallize, leaving Impurity B and other impurities behind in the mother liquor. google.comgoogle.com
The table below outlines a typical purification process derived from patented methods.
| Step | Description | Solvents/Reagents Mentioned | Reference |
|---|---|---|---|
| 1. Dissolution | The crude Vildagliptin product is dissolved in a solvent. | Toluene, Methylene Dichloride, Ethyl Acetate, Acetone, Alcohols | google.com |
| 2. Adsorption/Extraction | Silica gel is added to adsorb impurities, or liquid-liquid extraction is performed. | Silica Gel, Ethyl Acetate, Methylene Chloride | google.comgoogle.com |
| 3. Filtration | The mixture is filtered to remove the adsorbent or separate the solvent layers. | N/A | google.com |
| 4. Recrystallization | The filtrate is concentrated, and the pure product is crystallized from a suitable solvent. | Ethyl Acetate | google.com |
| 5. Drying | The final pure product is dried to remove residual solvents. | N/A | google.com |
Through the combination of these purification techniques, the level of Impurity B can be effectively reduced, ensuring that the final Vildagliptin API complies with stringent pharmaceutical quality standards. google.com
Vildagliptin Impurity B As a Reference Standard
Preparation and Characterization of Vildagliptin (B1682220) Impurity B Reference Standards
The availability of pure Vildagliptin Impurity B is a prerequisite for its use as a reference standard. This is achieved through targeted chemical synthesis, followed by comprehensive characterization to confirm its identity, purity, and structure.
Several synthetic routes for this compound have been developed. One common approach involves the reaction of (S)-N-chloroacetyl-2-cyanopyrrolidine with 3-amino-1-adamantanol. google.com An alternative multi-step synthesis starts from L-proline, which is first reacted with chloroacetyl chloride. asianpubs.orgresearchgate.net The resulting N-acylated product undergoes further reactions, including condensation with 3-amino-1-hydroxyadamantane, to yield the impurity. google.com The goal of these synthetic processes is to produce the impurity with high yield and purity, suitable for use as a reference material. asianpubs.org
Once synthesized, the compound undergoes rigorous characterization to unequivocally establish its structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose. These methods provide detailed information about the molecule's structure and confirm the absence of other interfering substances.
Key Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY, HSQC, HMBC) are used to elucidate the detailed molecular structure. researchgate.net
Mass Spectrometry (MS) : Techniques such as LC/ESI-MSn help in determining the molecular weight and fragmentation pattern of the impurity, confirming its identity. researchgate.net
Infrared (IR) Spectroscopy : FT-IR provides information about the functional groups present in the molecule. asianpubs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the synthesized reference standard. asianpubs.orgnbinno.com
The data obtained from these analyses form a comprehensive Certificate of Analysis (CoA) for the reference standard, documenting its identity, purity, and other critical properties.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
|---|---|
| Chemical Name | (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
| Molecular Formula | C₂₄H₃₃N₅O₃ |
| Molecular Weight | 439.56 |
| Appearance | Pale Yellow Solid |
| Melting Point | >177°C |
Data sourced from BOC Sciences.
Application of Reference Standards in Analytical Method Development and Validation
The characterized this compound reference standard is a critical tool in the development and validation of analytical methods, primarily for impurity profiling of Vildagliptin API and its finished dosage forms. synzeal.com These methods must be sensitive, specific, and accurate enough to detect and quantify Impurity B at levels compliant with regulatory thresholds.
High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nbinno.com During method development, the reference standard is used to:
Optimize Separation: Determine the ideal chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) to achieve a clear separation of Impurity B from Vildagliptin and other potential impurities. ijpsr.comjournalcmpr.com
Confirm Peak Identity: Ensure the peak corresponding to Impurity B in the chromatogram of a Vildagliptin sample is correctly identified by comparing its retention time with that of the pure reference standard. amazonaws.com
Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. ijrpr.com The this compound reference standard is indispensable for this validation process.
Key Validation Parameters Assessed Using the Reference Standard:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. The reference standard is used to show that the peaks of Vildagliptin, Impurity B, and other related substances are well-resolved. journalcmpr.com
Linearity: Demonstrating a direct proportional relationship between the concentration of Impurity B and the analytical response over a specified range. ijpsr.comnih.gov
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies, where known amounts of the Impurity B standard are "spiked" into sample solutions and the percentage recovered is calculated. ijpsr.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of Impurity B that can be reliably detected and quantified, respectively. These are crucial for ensuring the method is sensitive enough to control the impurity at the required low levels. pharmacyscijournal.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsr.com
Table 2: Example of HPLC Method Validation Parameters for Vildagliptin Impurities
| Parameter | Typical Acceptance Criteria | Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.7% to 100.5% |
| Precision (%RSD) | Not More Than 2.0% | Within limits |
Data is illustrative of typical validation results as found in cited literature. journalcmpr.com
Role of Impurity B Reference Standards in Quality Control and Regulatory Compliance
In the pharmaceutical industry, this compound reference standards are fundamental to routine quality control (QC) and ensuring compliance with global regulatory standards. nbinno.comsynthinkchemicals.com Their primary role is to serve as a benchmark against which production batches of Vildagliptin are tested.
Applications in Quality Control:
Batch Release Testing: Every batch of Vildagliptin API and its finished product is tested to ensure that the level of Impurity B does not exceed the specified limit defined in the pharmacopeia or the product's marketing authorization. synthinkchemicals.com The reference standard is used to calibrate the analytical instruments and to accurately quantify the amount of the impurity present in the batch. synzeal.com
Stability Studies: Regulatory agencies require stability testing to determine the shelf-life of a drug product. Vildagliptin samples are stored under various environmental conditions (e.g., temperature, humidity) and tested at specific intervals. The Impurity B reference standard is used to monitor for any increase in its concentration over time, as it can be a degradation product. synzeal.com
Importance for Regulatory Compliance: The use of qualified reference standards is a core requirement of Good Manufacturing Practices (GMP). nbinno.com Pharmaceutical manufacturers must provide comprehensive documentation to regulatory authorities, such as the FDA, demonstrating that they have adequate control over impurities. synzeal.comsynthinkchemicals.com This documentation includes the validation data for the analytical methods used, which is generated using the impurity reference standards. synthinkchemicals.com By using a well-characterized this compound reference standard, companies can:
Reliably demonstrate that their product meets the stringent purity requirements. veeprho.com
Ensure consistency between different batches of the drug. synthinkchemicals.com
Facilitate the filing of regulatory submissions like Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). synzeal.comsynthinkchemicals.com
Ultimately, the use of this compound reference standards is a critical component of a robust quality management system, safeguarding patient safety by ensuring the purity and quality of the final medicinal product. nbinno.commdpi.com
Interrelationship Between Impurity B As a Degradant and Metabolite
Comparative Analysis of Impurity B (M18.6) as a Degradation Product and Metabolite
The formation of Vildagliptin (B1682220) Impurity B, also designated as metabolite M18.6, occurs under entirely different circumstances depending on whether it arises from chemical degradation or biological metabolism. mdpi.comsemanticscholar.org As a degradation product, its presence is indicative of the drug substance's stability under various environmental stressors. semanticscholar.orgnih.gov As a metabolite, its formation is a result of the enzymatic processes within a biological system. mdpi.comsemanticscholar.org
Drug degradation and metabolism pathways can often overlap, leading to the formation of identical chemical entities. mdpi.comresearchgate.net Vildagliptin Impurity B is a prime example of this phenomenon. It is formed via the hydrolysis of the cyano moiety of the Vildagliptin molecule. mdpi.com This reaction can be induced by chemical stressors or mediated by biological systems. mdpi.com
While Impurity B is a known degradation product that can form under stress conditions, it has not been reported to form during metabolism in humans. mdpi.comsemanticscholar.org However, studies in rats have identified the vildagliptin amide derivative (M18.6 or Impurity B) as a minor metabolite following oral administration. mdpi.comsemanticscholar.org In these studies, M18.6 was found to be excreted in feces, constituting 1.5% of the total administered dose. mdpi.comsemanticscholar.org
The following table provides a comparative analysis of this compound's characteristics as a degradation product versus a metabolite.
| Aspect of Analysis | As a Degradation Product | As a Metabolite (M18.6) |
|---|---|---|
| Formation Pathway | Chemical hydrolysis of the cyano group in the Vildagliptin molecule. mdpi.com | Enzymatic hydrolysis of the cyano group in the Vildagliptin molecule. mdpi.com |
| Formation Conditions | Forms under specific stress conditions, including oxidative, basic, high humidity, and high-temperature environments. mdpi.comsemanticscholar.orgresearchgate.net | Forms in vivo following oral administration of Vildagliptin. mdpi.comsemanticscholar.org |
| Observed Species | Observed in the drug substance and drug product during stability and forced degradation studies. nih.govsemanticscholar.org | Identified as a minor metabolite in rats; not reported in human metabolism studies. mdpi.comsemanticscholar.org |
| Excretion | Not applicable (forms outside a biological system). | Excreted in feces in animal models (rats). mdpi.comsemanticscholar.org |
| Regulatory Context | Considered an impurity that must be monitored and controlled within specified limits according to ICH Q3A/Q3B guidelines. europa.euslideshare.net | Data from metabolic studies can be used to qualify the impurity, potentially justifying higher specification limits. mdpi.comich.org |
Leveraging Metabolism Data for Impurity Qualification Methodologies
The qualification of impurities is a critical process in drug development that establishes the biological safety of an individual impurity at a specified level. ich.org According to the International Council for Harmonisation (ICH) guidelines, impurities that are also significant metabolites present in animal and/or human studies are generally considered qualified. ich.orgpda.orgnovartis.com This principle allows for the use of metabolism data to justify the safety of a degradation product that is structurally identical to a metabolite. mdpi.comresearchgate.net
For this compound, data from rat metabolism studies have been leveraged to establish a safe level for this compound as a degradation impurity in the finished drug product. mdpi.com This approach avoids the need for separate, dedicated toxicity studies for the impurity, which reduces animal use, cost, and development time. novartis.com
The qualification process involves several key steps:
Establishing Exposure in Animal Studies: The first step is to demonstrate that the impurity is formed as a metabolite in animal toxicity studies. novartis.com For Impurity B, it was identified as a minor metabolite (M18.6) in rats, with an exposure of approximately 0.675 mg/kg after a single oral dose of 100 mg/kg Vildagliptin. mdpi.comsemanticscholar.org
Determining a No-Observed-Adverse-Effect Level (NOAEL): Based on the exposure levels in animal studies where no adverse effects were seen, a NOAEL can be derived. mdpi.comdntb.gov.ua For Impurity B, the NOAEL was determined from the rat metabolism data. mdpi.com
Calculating the Human Equivalent Dose (HED): The animal NOAEL is then converted to a Human Equivalent Dose (HED) to estimate a safe level of exposure in humans. mdpi.comresearchgate.net The HED for this compound was estimated to be 6.5 mg/day. mdpi.comresearchgate.netdoaj.org This level is considered qualified from a safety perspective. mdpi.comsemanticscholar.org
Correlating Maximum Theoretical and Observed Amounts: To further justify that in vivo exposure is due to metabolism, the Maximum Theoretical Amount (MTA) of the impurity that could be formed from the administered dose is compared to the Maximum Observed Amount (MOA) excreted. mdpi.comresearchgate.net For Impurity B, the MOA/MTA ratio was found to be ≥1, suggesting that metabolism significantly contributed to the amount of the compound excreted, which can justify a higher specification limit than standard ICH thresholds. mdpi.comresearchgate.netdoaj.org
The following table summarizes the key data used in the qualification of this compound based on metabolism studies.
| Parameter | Finding/Value | Significance |
|---|---|---|
| Metabolite Identification | Impurity B is identical to metabolite M18.6, formed in rats. mdpi.comsemanticscholar.org | Allows metabolism data to be used for impurity qualification per ICH guidelines. ich.org |
| Animal Exposure (Rats) | ~0.675 mg/kg. mdpi.comsemanticscholar.org | Quantifies the level of the metabolite the animal body was exposed to in safety studies. |
| No-Observed-Adverse-Effect Level (NOAEL) | Derived from rat metabolism information. mdpi.comdntb.gov.ua | Establishes a dose level at which no adverse effects were observed in animals. |
| Human Equivalent Dose (HED) | Estimated as 6.5 mg/day. mdpi.comresearchgate.netdoaj.org | Translates the safe exposure level from animals to humans, qualifying the impurity up to this daily intake. |
| MOA/MTA Ratio | ≥1. mdpi.comresearchgate.netdoaj.org | Confirms that metabolism is a significant source of in vivo exposure to the compound. |
Differentiation of Analytical Signals for Degradation Products versus Metabolites
From an analytical chemistry perspective, a specific chemical compound will produce an identical analytical signal regardless of its origin. This compound, having a defined molecular structure, will exhibit the same chromatographic retention time, mass-to-charge (m/z) ratio in mass spectrometry (MS), and spectral pattern in Nuclear Magnetic Resonance (NMR) spectroscopy whether it was formed via chemical degradation or biological metabolism. ijmr.net.inmoreheadstate.edu
Therefore, the differentiation between Impurity B as a degradant versus a metabolite is not based on the analytical signal itself, but on the context of the analysis and the sample matrix. researchgate.net
Analysis of Degradation Products: When analyzing for degradation products, the starting material is the drug substance or drug product. nih.gov Forced degradation studies are performed by subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. nih.govnih.gov The resulting mixture is then analyzed, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. ijmr.net.in An analytical signal corresponding to Impurity B in this context, appearing alongside other stress-induced degradants, confirms its identity as a degradation product. semanticscholar.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for identifying and characterizing these products. semanticscholar.orgnih.gov
Analysis of Metabolites: When analyzing for metabolites, the sample is a biological matrix, such as plasma, urine, or feces, collected after administering the drug to a human or animal. nih.govsci-hub.se The analytical challenge here is to extract the compound of interest from this complex biological matrix and separate it from numerous endogenous substances and other potential metabolites. researchgate.netnih.gov The detection of an analytical signal corresponding to M18.6 (Impurity B) in a post-dose biological sample confirms its identity as a metabolite. mdpi.com
Future Directions in Vildagliptin Impurity B Research
Development of Green Analytical Chemistry Approaches for Impurity Profiling
The pharmaceutical industry is increasingly adopting green analytical chemistry principles to minimize its environmental impact. Future research on Vildagliptin (B1682220) Impurity B will likely focus on developing eco-friendly analytical methods that reduce solvent consumption and waste generation without compromising analytical performance.
Current high-performance liquid chromatography (HPLC) methods often rely on organic solvents like acetonitrile (B52724). researchgate.net A key future direction is the adaptation and validation of greener chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) has been proposed as a method requiring less organic solvent compared to traditional HPLC. researchgate.net Furthermore, Ultra-Performance Liquid Chromatography (UPLC) systems, which operate at higher pressures with smaller particle columns, can significantly reduce solvent use and analysis time. dntb.gov.ua
Another promising area is the development of spectrophotometric methods that utilize aqueous solvents. mdpi.com Validated eco-friendly spectrophotometric procedures using water as a diluent have been successfully developed for the concurrent quantification of Vildagliptin and other drugs. mdpi.com The greenness profile of these new methods can be rigorously assessed using established metrics. researchgate.netdntb.gov.ua
| Parameter | Conventional Approach (e.g., RP-HPLC) | Green Alternative (e.g., UPLC, HPTLC, Green Spectrophotometry) |
|---|---|---|
| Solvent | High consumption of organic solvents (e.g., acetonitrile, methanol). researchgate.net | Reduced organic solvent use; utilization of aqueous solvents or greener solvents. researchgate.netmdpi.com |
| Analysis Time | Longer run times. | Significantly shorter analysis times (UPLC). dntb.gov.ua |
| Waste Generation | Higher volume of hazardous waste. | Lower volume of waste, which is less hazardous. |
| Greenness Assessment | Not typically a primary consideration. | Evaluated using tools like GAPI (Green Analytical Procedure Index), AGREE, and Analytical Eco-Scale. researchgate.netdntb.gov.uamdpi.com |
Advanced Computational Chemistry for Predicting Impurity Formation and Stability
Computational chemistry offers powerful tools for predicting the formation and behavior of impurities, potentially reducing the need for extensive and time-consuming laboratory experiments. While in silico models have been used to assess the genotoxic potential of Vildagliptin impurities, their application can be expanded significantly. researchgate.net
Future research will likely employ advanced computational techniques to:
Model Reaction Pathways: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the reaction mechanisms leading to the formation of Impurity B from Vildagliptin. This can help identify critical reaction intermediates and transition states, providing a deeper understanding of how hydrolysis occurs under acidic, basic, or oxidative conditions. mdpi.comresearchgate.net
Predict Degradation Kinetics: Computational models can predict the rate of Impurity B formation under various temperature and pH conditions. This data is invaluable for establishing appropriate storage conditions and predicting the shelf-life of Vildagliptin drug products.
Assess Stability in Formulation: Molecular dynamics simulations can be used to study the interactions between Vildagliptin and various pharmaceutical excipients. nih.gov This can predict potential incompatibilities that might accelerate the degradation of Vildagliptin into Impurity B, guiding the development of more stable formulations.
Novel Isolation and Derivatization Techniques for Low-Level Impurities
The accurate characterization of an impurity requires its isolation in a pure form, which is challenging when the impurity is present at very low levels (e.g., 0.01-0.06%) or is unstable. nih.govresearchgate.net Research is moving towards more efficient and greener isolation techniques.
Semi-preparative liquid chromatography has been used to isolate Vildagliptin impurities from enriched crude samples. nih.govresearchgate.net However, a more innovative and environmentally friendly approach is Supercritical Fluid Chromatography (SFC). nih.govresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, drastically reducing the consumption of organic solvents. nih.gov This technique has been successfully employed to isolate a new impurity found in Vildagliptin and Metformin tablets, demonstrating its potential for isolating Impurity B. nih.govresearchgate.net
For impurities that are difficult to detect due to low concentrations or poor chromatographic properties, derivatization remains a viable strategy. Future work could explore novel derivatizing agents that react specifically with the amide group of Impurity B to enhance its UV absorbance or volatility for gas chromatography, thereby improving detection sensitivity. A parallel can be drawn from methods where Vildagliptin's secondary amino group is reacted with dyes for extraction spectrophotometry. nih.gov
| Technique | Principle | Advantage in Impurity B Research |
|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for separation. nih.gov | Greener approach with less organic solvent consumption; effective for preparative scale isolation. nih.govresearchgate.net |
| Semi-Preparative HPLC | Liquid chromatography using wider columns to isolate larger quantities of a specific compound. nih.gov | Proven technique for isolating impurities from complex mixtures for structural elucidation. nih.govresearchgate.net |
| Derivatization | Chemical modification of the analyte to enhance its detectability or separability. nih.gov | Can improve sensitivity for trace-level quantification of Impurity B in various analytical systems. |
Standardization of Impurity B Characterization Across Pharmacopoeias
For global pharmaceutical products, harmonization of quality standards is essential. While reference standards for Vildagliptin Impurity B are available for analytical method development and quality control, a key future direction is the comprehensive standardization of its characterization across major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.com
This standardization process involves several critical steps:
Harmonized Analytical Procedures: Adoption of a single, validated analytical method (e.g., a specific HPLC or UPLC method) for the identification and quantification of Impurity B. This ensures that results are consistent and comparable regardless of where the testing is performed.
Uniform Acceptance Criteria: Establishing a globally accepted limit for Impurity B in both the active pharmaceutical ingredient (API) and the finished drug product. This limit would be based on comprehensive safety and stability data, following guidelines from the International Council for Harmonisation (ICH). dntb.gov.ua
Consolidated Reference Standard: Ensuring that the primary reference standard for Impurity B is universally recognized and that its characterization data (e.g., NMR, MS, IR spectra) is consistent across all pharmacopoeias. nih.govnih.gov This guarantees the accuracy of impurity identification and quantification worldwide.
Achieving this level of standardization will streamline the regulatory submission and approval process for Vildagliptin products globally and further ensure patient safety by enforcing consistent quality standards.
Q & A
Q. How is Vildagliptin Impurity B synthesized and characterized in laboratory settings?
this compound is synthesized through hydrolytic reactions of intermediate compounds derived from Vildagliptin. For example, Impurity A (a cyclized derivative of Vildagliptin) undergoes hydrolysis to yield Impurity B. Structural confirmation is achieved via LC-MS, ¹H-NMR, and ¹³C-NMR , with purity (>97%) validated by HPLC .
Q. What analytical techniques are recommended for detecting and quantifying this compound in drug formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification, with validated methods ensuring specificity, linearity, and accuracy. Complementary techniques like LC-MS/MS are used for trace-level detection, especially in studies requiring differentiation from structurally similar impurities .
Q. How is this compound distinguished from other process-related impurities?
Chromatographic separation (e.g., gradient elution HPLC) combined with mass spectrometry enables differentiation. Unique fragmentation patterns in LC-MS and distinct NMR chemical shifts (e.g., for the amide group in Impurity B) are critical for identification .
Advanced Research Questions
Q. What methodologies are used to assess the safety and permissible limits of this compound in pharmaceuticals?
The human equivalent dose (HED) approach calculates safe exposure levels using in vivo no-observed-adverse-effect-level (NOAEL) data scaled by species-specific factors (e.g., ). Maximum theoretical concentration (MTC) and maximum observed concentration (MOC) models further refine permissible limits based on pharmacokinetic parameters .
Q. How can researchers resolve discrepancies in impurity quantification data across different analytical batches?
Batch-to-batch variations are mitigated by:
Q. What advanced structural elucidation techniques are employed for unknown impurities related to this compound?
High-resolution mass spectrometry (HRMS) identifies exact molecular formulas, while 2D-NMR (COSY, HSQC) maps connectivity in complex structures. For example, the amide bond in Impurity B is confirmed via -NMR carbonyl resonance at ~170 ppm .
Q. How do metabolic pathways of Vildagliptin influence the formation and persistence of Impurity B in biological systems?
Vildagliptin undergoes hepatic metabolism via cytochrome P450 enzymes, but Impurity B arises primarily from hydrolytic degradation rather than metabolic processes. In vitro studies using simulated gastric fluid (SGF) and intestinal fluid (SIF) can model degradation kinetics under physiological conditions .
Q. What statistical approaches are recommended for analyzing contradictory data on the pharmacological impact of this compound?
- Mantel-Haenszel risk ratios (MHRR) assess adverse event correlations in pooled clinical trials.
- Exposure-adjusted incidence rates (events per 100 subject-years) account for variable study durations.
- Sensitivity analyses differentiate impurity-specific effects from confounding variables (e.g., patient BMI, insulin resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
